Tert-butyl 3-amino-5-nitrobenzoate
Description
Tert-butyl 3-amino-5-nitrobenzoate is a nitro-substituted benzoic acid derivative with a tert-butyl ester group. This compound features an amino group at the 3-position and a nitro group at the 5-position of the benzene ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its tert-butyl ester moiety enhances solubility in non-polar solvents and stabilizes the molecule against hydrolysis under mild conditions . However, the nitro group introduces sensitivity to heat and shock, necessitating careful handling .
While specific data on this compound’s synthesis and applications are scarce in the provided evidence, structurally related tert-butyl esters (e.g., tert-butyl 3-methoxy-4-nitrobenzoate) are used in drug development and specialty chemical synthesis due to their balance of reactivity and stability .
Properties
IUPAC Name |
tert-butyl 3-amino-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)7-4-8(12)6-9(5-7)13(15)16/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCLCUMYHCHHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-nitrobenzoate typically involves the esterification of 3-amino-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 3-amino-5-aminobenzoate.
Substitution: Depending on the nucleophile, products such as 3-substituted-5-nitrobenzoates.
Ester Hydrolysis: 3-amino-5-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3-amino-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Polarity: The amino group in this compound increases polarity compared to methoxy derivatives, affecting solubility in polar solvents.
- Stability: Methoxy and carbamate analogs exhibit greater thermal stability, whereas nitro-amino combinations require stringent handling to avoid decomposition .
Reactivity and Hazard Profiles
This compound vs. Other tert-butyl Esters
- Nitro Group Reactivity: The nitro group in this compound may react violently with reducing agents or under high temperatures, similar to other nitroaromatics . In contrast, tert-butyl carbamates (e.g., ’s compound) are more stable but sensitive to strong acids or bases .
- Amino Group Sensitivity: The amino group can undergo electrophilic substitution or oxidation, distinguishing it from methoxy or carbamate analogs, which are less reactive at this position .
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